
Hexadecanol
Overview
Description
C16H34O . It is a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents such as ether, benzene, and chloroform . Hexadecanol is commonly used in the cosmetic industry as an emollient, emulsifier, and thickening agent in products like shampoos, skin creams, and lotions .
Preparation Methods
Hexadecanol can be synthesized through several methods:
Reduction of Palmitic Acid: One common method involves the reduction of palmitic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrogenation of Ethyl Palmitate: Another method involves the hydrogenation of ethyl palmitate, which is derived from palmitic acid.
Industrial Production: Industrially, this compound is often produced by the catalytic hydrogenation of fatty acid methyl esters derived from natural fats and oils.
Chemical Reactions Analysis
Oxidation Reactions
Hexadecanol undergoes oxidation to form carboxylic acids under controlled conditions:
- Primary product : Oxidation with strong agents like KMnO₄ (alkaline medium) or CrO₃ yields hexadecanoic acid (palmitic acid) .
- Secondary pathways : Partial oxidation can produce shorter-chain acids (e.g., myristic, lauric acids) depending on reaction severity .
Experimental Conditions :
Oxidizing Agent | Temperature | Product | Yield/Conversion | Source |
---|---|---|---|---|
KMnO₄ (alkaline) | 80–100°C | Hexadecanoic acid | ~86% | |
O₂ (catalytic) | 150°C | Mixed acids (C8–C16) | Not quantified |
Reduction Reactions
The hydroxyl group can be reduced to form alkanes:
- Catalytic hydrogenation : Using Ru-Sn30C catalysts at 180°C and 5.0 MPa H₂, this compound reduces to hexadecane with 86.24% conversion .
- LiAlH₄ : In anhydrous conditions, yields hexadecane via dehydroxylation .
Mechanistic Insight :
On Pt catalysts, reduction proceeds via sequential dehydrogenation and C–O bond cleavage, favoring hexadecane .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution:
- Thionyl chloride (SOCl₂) : Converts this compound to hexadecyl chloride , a precursor for surfactants .
- Esterification : Reacts with fatty acids (e.g., palmitic acid) to form esters like cetyl palmitate, used in cosmetics .
Key Conditions :
Decomposition Pathways
Thermal and catalytic decomposition varies by catalyst:
Catalyst | Pathway | Major Product | Mechanism |
---|---|---|---|
Pt(111) | C–O cleavage | Hexadecane | Dehydrogenation → C–O scission |
Ru | C–C cleavage | Pentadecane | Dehydration → Aldehyde formation → C–C scission |
Activation Energies :
Biochemical Reactions
In vivo, this compound undergoes:
- Oxidation : Converted to hexadecanoic acid via aldehyde intermediates .
- Conjugation : Forms ether glucuronides for excretion .
Biological Relevance :
Scientific Research Applications
Surfactant Development
Hexadecanol has been employed in the formulation of surfactants due to its unique properties. A notable innovation is the This compound glucose dimeric surfactant , which exhibits high activity and is biodegradable. This surfactant has potential applications in various industries such as cosmetics, agriculture, and oil extraction.
-
Properties :
- High surfactivity
- Non-toxic and biodegradable
- Suitable for emulsifying and wetting applications
- Case Study : A patent describes a method for synthesizing this compound-based surfactants that are environmentally friendly and easy to produce industrially. The dimeric structure enhances its effectiveness in various formulations .
Thermal Energy Storage (TES)
Recent research has focused on the synthesis of dicarboxylic acid esters derived from this compound for use in thermal energy storage systems. These esters are characterized by their ability to undergo phase changes at specific temperature ranges, making them suitable for energy management applications.
-
Thermal Properties :
- Melting points: 49.2 °C to 54.8 °C
- Crystallization points: 47.7 °C to 53.1 °C
- Stability observed over multiple heating-cooling cycles
- Case Study : A study demonstrated the synthesis of dicarboxylic acid esters from this compound, showcasing their potential for efficient thermal energy storage due to their favorable thermophysical properties .
Pharmaceutical Applications
This compound has been investigated for its potential in pharmaceutical formulations, particularly in drug delivery systems. Its fatty acid composition allows it to interact effectively with biological membranes.
-
Research Findings :
- This compound's interaction with cellular membranes can enhance drug solubility and bioavailability.
- Studies indicate that this compound derivatives may serve as effective carriers for various therapeutic agents.
- Case Study : Research involving the synthesis of radiotracers from this compound derivatives has shown promise in imaging applications for evaluating fatty acid metabolism in myocardial tissues .
Environmental Applications
This compound's biodegradable nature makes it a candidate for environmentally friendly products. Its use in formulations aimed at reducing environmental impact is gaining traction.
-
Applications :
- Biodegradable surfactants
- Eco-friendly emulsifiers in agricultural products
- Case Study : Investigations into the effects of this compound on soil moisture retention and evaporation rates have highlighted its role in enhancing water conservation practices .
Industrial Applications
In addition to its roles in pharmaceuticals and environmental science, this compound is utilized in various industrial processes:
- Applications :
- As a lubricant and emollient in personal care products
- In the production of cosmetics for its thickening properties
- As an ingredient in food additives due to its emulsifying capabilities
Mechanism of Action
Hexadecanol exerts its effects primarily through its physical properties. As an emollient, it forms a barrier on the skin’s surface, preventing moisture loss and providing a protective layer . In drug delivery systems, this compound can enhance the solubility and stability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Hexadecanol is similar to other long-chain fatty alcohols such as:
Octadecanol (Stearyl Alcohol): Octadecanol has two more carbon atoms than this compound and is used similarly in cosmetics and industrial applications.
Dodecanol (Lauryl Alcohol): Dodecanol has a shorter carbon chain and is used in detergents and surfactants.
Tetradecanol (Myristyl Alcohol): Tetradecanol has a slightly shorter carbon chain and is used in personal care products.
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it an effective emulsifier and stabilizer in various formulations .
Biological Activity
Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with the chemical formula . It is widely utilized in cosmetics, pharmaceuticals, and food products due to its emulsifying, thickening, and stabilizing properties. Recent studies have highlighted its biological activities, including antioxidant, anticancer, and antimicrobial effects. This article provides an overview of the biological activity of this compound, supported by research findings and data.
Antioxidant Activity
This compound exhibits significant antioxidant properties. A study demonstrated that a derivative of this compound showed high antioxidant activity with an IC50 value of against the DPPH radical assay. This activity was comparable to that of known antioxidants such as Butylated Hydroxy Toluene (BHT) and Vitamin C, which had IC50 values of and , respectively .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (μg/ml) |
---|---|
This compound Derivative | 10.59 |
Butylated Hydroxy Toluene (BHT) | 11.2 |
Vitamin C | 12.9 |
Anticancer Activity
This compound has also shown promising anticancer effects. In vitro studies indicated that this compound derivatives exhibited potent anticancer activity against the HeLa cell line with an IC50 of , outperforming Doxorubicin (DOX), a common chemotherapeutic agent with an IC50 of . The mechanism involves the interaction of this compound with cellular membranes, potentially disrupting cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with phospholipid membranes. Research indicates that this compound can displace cholesterol from membrane phospholipids, enhancing the chemical activity of cholesterol within lipid bilayers . This displacement may lead to altered membrane fluidity and permeability, affecting various cellular processes.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. A recent study evaluated the antibacterial properties of this compound and found it effective against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were determined for different bacterial strains, highlighting its potential as a natural preservative in food and cosmetic formulations.
Table 2: Antimicrobial Activity Overview
Bacterial Strain | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
Case Studies
- Antioxidant and Anticancer Study : A study isolated a compound similar to this compound from Chlorella vulgaris which exhibited significant antioxidant and anticancer activities . The results indicate that this compound derivatives could be explored further for therapeutic applications in cancer treatment.
- Workplace Exposure Study : In a study assessing exposure to organic solvents in a glue-manufacturing company, this compound was part of the solvent mixture analyzed for its health impacts on workers . This highlights the relevance of understanding both the beneficial and harmful effects of this compound in occupational settings.
Q & A
Basic Research Questions
Q. What are the most reliable methods for extracting and purifying hexadecanol from biological matrices?
this compound, as a fatty alcohol, can be isolated using lipid extraction techniques. The Bligh & Dyer method (chloroform-methanol-water homogenization) is widely used due to its efficiency in separating lipids from non-lipid components . For complex mixtures, GC-MS coupled with derivatization (e.g., silylation) enables precise identification and quantification . Purification may require column chromatography or preparative HPLC for high-purity isolates, particularly when analyzing biosurfactants or phospholipid derivatives .
Q. How can researchers validate the structural integrity of this compound in synthetic or natural samples?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming molecular structure, especially for distinguishing this compound from isomers or contaminants. Mass spectrometry (LC-MS/MS) provides complementary data on molecular weight and fragmentation patterns. For example, this compound-derived sophorolipids were confirmed via NMR integration and LC-MS analysis of mass fragments (e.g., m/z 364 for PlsEtn-bound this compound) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
this compound’s melting point (~49°C), hydrophobicity (logP ~7.1), and equilibrium spreading pressure on water surfaces are critical for designing monolayer studies or lipid-based formulations . Its low solubility in aqueous systems necessitates solvent carriers (e.g., chloroform, ethanol) for biological or environmental applications .
Advanced Research Questions
Q. How does this compound influence nanoparticle synthesis, and what optimization strategies are effective?
In catalytic nanoparticle synthesis (e.g., CoO nanoparticles), this compound acts as a co-surfactant, modulating particle size and morphology. Multivariate Bayesian optimization has identified critical interactions, such as the molar ratio of this compound:Co(acac)₂ and reaction time, to minimize nanoparticle size. Pareto charts and response surface models are recommended for parameter optimization .
Q. What methodological challenges arise when studying this compound’s role in environmental evaporation suppression?
Studies on this compound monolayers for ice fog reduction require rigorous temperature control (e.g., below -19°C) and statistical frameworks like ANCOVA to compare baseline (no this compound) and treatment datasets. Contradictory results (e.g., visibility improvements in some conditions but not others) may stem from nonlinear temperature effects or monolayer stability variations. Quadratic regression models (R² > 0.6) and site-specific calibration are advised .
Q. How can researchers resolve contradictory data on this compound’s efficacy in mixed monolayers?
Combining this compound with octadecanol enhances evaporation resistance compared to pure this compound monolayers. Conflicting results may arise from differences in spreading rates or molecular packing. Langmuir-Blodgett trough experiments and surface pressure-area isotherms are essential to characterize monolayer behavior. For instance, this compound/octadecanol mixtures showed a 5–10% improvement in evaporation suppression over individual components .
Q. What experimental designs are optimal for studying this compound’s role in chemical signaling among vertebrates?
In lizard dominance studies, this compound abundance in femoral secretions correlates with male dominance status. Experimental designs should include:
- Behavioral assays : Aggression tests using swabs with this compound gradients (low/medium/high concentrations) .
- Chemical profiling : GC-MS to quantify this compound in secretions and link it to immune response metrics (e.g., CMI assays) .
- Statistical models : Generalized linear models (GLM) to control for confounding variables like body size .
Q. How can this compound derivatives be synthesized for specialized applications (e.g., chlorinated analogs)?
Stable isotope-labeled derivatives (e.g., 2-chloro-[d₄]-hexadecanol) are synthesized via nucleophilic substitution or esterification, followed by purification via silica gel chromatography. These are used as internal standards in quantitative LC-MS/MS analyses of chlorinated lipids .
Q. Data Analysis and Contradiction Management
Q. How should researchers address variability in this compound’s performance across environmental studies?
Meta-analyses of field data (e.g., ice fog suppression trials) must account for site-specific factors like humidity, wind speed, and substrate interactions. For example, Richardson Highway data showed no significant this compound effect (P = 0.393 for slope differences), while other sites reported efficacy below -19°C. Stratified analysis by temperature and ANCOVA are recommended .
Q. What statistical tools are critical for analyzing this compound’s dose-dependent effects in biological systems?
Dose-response curves (logistic regression) and principal component analysis (PCA) are effective for studies on cellular uptake (e.g., [³H]-hexadecanol in CHO-K1 cells) or toxicity thresholds. Pareto charts prioritize significant variables in optimization studies (e.g., nanoparticle synthesis) .
Q. Tables for Key Findings
Properties
IUPAC Name |
hexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19141-82-3 (aluminum salt) | |
Record name | Cetyl alcohol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653824 | |
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DSSTOX Substance ID |
DTXSID4027991 | |
Record name | 1-Hexadecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027991 | |
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Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless | |
Record name | 1-Hexadecanol | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cetyl alcohol | |
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Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
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Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
334 °C at 760 mm Hg | |
Record name | Cetyl alcohol | |
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Record name | 1-HEXADECANOL | |
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Flash Point |
175 °C | |
Record name | Cetyl alcohol | |
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Solubility |
Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol) | |
Record name | Cetyl alcohol | |
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Record name | 1-HEXADECANOL | |
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Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8187 at 50 °C/4 °C, 0.8152 (55°) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
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Record name | 1-Hexadecanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/255/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
8.360 (AIR= 1) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C | |
Record name | Cetyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol. | |
Record name | Cetyl alcohol | |
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URL | https://www.drugbank.ca/drugs/DB09494 | |
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Color/Form |
FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid | |
CAS No. |
36653-82-4, 36311-34-9, 124-29-8 | |
Record name | Cetyl alcohol | |
Source | CAS Common Chemistry | |
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Record name | Isocetyl alcohol | |
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Record name | Cetyl alcohol [NF] | |
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Record name | Cetyl alcohol | |
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Record name | 1-Hexadecanol | |
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Record name | 1-Hexadecanol | |
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Record name | 1-Hexadecanol | |
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Record name | Hexadecan-1-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hexadecylalcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936JST6JCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49.3 °C | |
Record name | Cetyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09494 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-HEXADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2643 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Hexadecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003424 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.